molecular formula C10H8FNO2 B068874 2-(7-fluoro-1H-indol-3-yl)acetic acid CAS No. 170893-02-4

2-(7-fluoro-1H-indol-3-yl)acetic acid

Cat. No. B068874
M. Wt: 193.17 g/mol
InChI Key: MXEHCUNCVQVBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-fluoro-1H-indol-3-yl)acetic acid is a compound that has been explored in various chemical syntheses and studies. Its properties and reactions are of interest in the field of organic chemistry and potentially in pharmaceutical applications.

Synthesis Analysis

The synthesis of related fluorinated indole compounds often involves fluoroacetylation reactions. For example, the fluoroacetylation of indoles using fluorinated acetic acids is a known method to synthesize diverse fluoromethyl indol-3-yl ketones (Yao et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques like X-ray crystallography, as seen in the analysis of compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid (Kanai et al., 1993). These studies help in understanding the geometric configuration and molecular interactions of such compounds.

Chemical Reactions and Properties

Chemical reactions involving fluorinated indole compounds can be quite complex. For instance, the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives involves several steps including the use of nickel ferrite nanoparticles (Rao et al., 2019).

Physical Properties Analysis

The physical properties of indole compounds, including those that are fluorinated, are characterized by studies like absorption and fluorescence spectra analysis. For example, the fluorescence quantum yield of certain fluoroindole compounds was found to be significantly different compared to their non-fluorinated counterparts (Carić et al., 2004).

Chemical Properties Analysis

Chemical properties of such compounds can be gleaned from studies focusing on their reactivity and interaction with other chemical entities. The synthesis and characterization of compounds like 2-(4-fluorophenoxy) acetic acid, which involves analyzing molecular stability and reactive sites, are examples of such studies (Prabhuswamy et al., 2021).

Scientific Research Applications

  • Synthesis of Derivatives and Biological Activity : A study by Rao et al. (2019) synthesized 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives by condensing 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid with other compounds. These compounds were then screened for antioxidant and antimicrobial activity, demonstrating potential biological applications (Rao et al., 2019).

  • Fluoroacetylation of Indoles : Yao et al. (2016) reported a simple protocol for fluoroacetylation of indoles using fluorinated acetic acids. This method synthesized diverse fluoromethyl indol-3-yl ketones and demonstrated the utility of this reaction in synthesizing α-(trifluoromethyl)(indol-3-yl)methanol and indole-3-carboxylic acid (Yao et al., 2016).

  • Antibacterial and Anti-enzymatic Potentials : Research by Rubab et al. (2017) involved transforming 2-(1H-Indol-3-yl)acetic acid into various derivatives, which were then evaluated for their antibacterial and anti-enzymatic activities. Some compounds exhibited activities comparable to standard drugs, indicating their potential as therapeutic agents (Rubab et al., 2017).

  • CRTh2 Antagonist for Asthma Treatment : Fretz et al. (2013) identified a novel CRTh2 antagonist, 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid, as a clinical development candidate for treating asthma and seasonal allergic rhinitis. This compound showed potent and selective inhibition, demonstrating its potential in medical applications (Fretz et al., 2013).

  • Absorption and Fluorescence Spectra Studies : A study by Carić et al. (2004) compared the absorption and fluorescence spectra of indole-3-acetic acid and its derivatives. This research provides insights into the photophysical properties of these compounds, relevant for their applications in various fields (Carić et al., 2004).

  • Metabolic Oxidation Path in CRTh2 Antagonist : Risch et al. (2015) synthesized various analogues of a CRTh2 antagonist, 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid, to gain insight into its metabolic oxidation. This study contributes to the understanding of the metabolism of this antagonist (Risch et al., 2015).

properties

IUPAC Name

2-(7-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEHCUNCVQVBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626082
Record name (7-Fluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-fluoro-1H-indol-3-yl)acetic acid

CAS RN

170893-02-4
Record name (7-Fluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(7-fluoro-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(7-fluoro-1H-indol-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(7-fluoro-1H-indol-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(7-fluoro-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(7-fluoro-1H-indol-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(7-fluoro-1H-indol-3-yl)acetic acid

Citations

For This Compound
1
Citations
KC Sue - researchspace.auckland.ac.nz
The overuse of antibiotics and reluctance to invest in novel antibiotics has led to an increasing number of problematic microbial infections due to antimicrobial resistance. The discovery …
Number of citations: 0 researchspace.auckland.ac.nz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.